molecular formula C10H12F2O3 B1455935 1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol CAS No. 1461708-78-0

1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol

Cat. No. B1455935
M. Wt: 218.2 g/mol
InChI Key: GAUYJXCDJWWILB-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. The compound’s chemical properties might include its acidity or basicity, its reactivity with other compounds, and its preferred oxidation state(s).


Scientific Research Applications

Anticancer Potential

A study synthesized compounds related to 1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol and investigated their cytotoxic activities against various human tumor cell lines. These compounds showed higher cytotoxicity compared to a reference drug, with specific compounds demonstrating potent selective activity, suggesting potential applications in cancer treatment (Yamali et al., 2017).

Chemical Synthesis and Structure Studies

The compound has been utilized in chemical synthesis and structure elucidation studies. For example, its derivatives were used in the synthesis of anticancer agents, where their structures were confirmed using various spectroscopic techniques (Bullimore et al., 1967). Additionally, its application in photocages, which are compounds that release a controlled substance upon light exposure, was explored (Zhang, Captain, & Raymo, 2016).

Organic Light-Emitting Devices

Research has been conducted on novel 2,4-difluorophenyl-functionalized compounds for use in organic light-emitting devices (OLEDs). These studies focus on the synthesis and characterization of these compounds and their application in improving the efficiency and performance of OLEDs (Li et al., 2012).

Conformational and Rotational Studies

The compound and its related structures have been used in studies investigating conformational energy maps and rotational barriers, contributing to a better understanding of molecular dynamics and interactions (Wiberg & Murcko, 1989).

Medicinal Chemistry and Fluorination

In medicinal chemistry, the compound's derivatives have been studied for their potential as biological agents, such as in the synthesis of nucleoside analogs with high activity against HIV and HBV (Wu et al., 2004). Additionally, the compound has been used in the development of fluorination reagents, aiding in the synthesis of various acyl fluorides and amides (Xiu Wang et al., 2021).

Photophysical Investigations

The compound's derivatives have been investigated for their photophysical properties, with applications as fluorescence sensors for metal ions like Fe(III). These studies include theoretical calculations to understand the molecule's reactivity and non-linear optical behavior (Perumal, Sathish, & Mathivathanan, 2021).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and environmental impact. It also includes appropriate handling and disposal procedures.


Future Directions

This could involve potential applications of the compound in fields like medicine, materials science, or environmental science. It could also involve unresolved questions about the compound that could be addressed in future research.


I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

1-(3,4-difluorophenyl)-2,2-dimethoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3/c1-14-10(15-2)9(13)6-3-4-7(11)8(12)5-6/h3-5,9-10,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUYJXCDJWWILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C1=CC(=C(C=C1)F)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-2,2-dimethoxyethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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